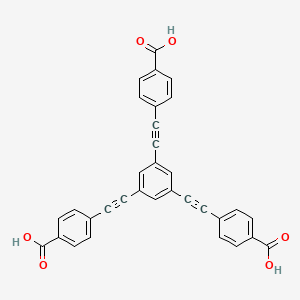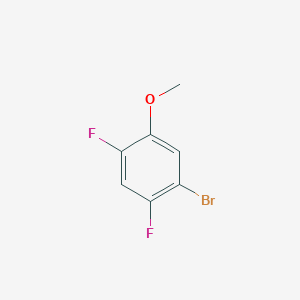
1-Bromo-2,4-difluoro-5-methoxybenzene
Übersicht
Beschreibung
“1-Bromo-2,4-difluoro-5-methoxybenzene” is a chemical compound with the molecular formula BrC6H3F2 . It has a molecular weight of 192.99 . This compound undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process .
Synthesis Analysis
The synthesis of “1-Bromo-2,4-difluoro-5-methoxybenzene” involves a telescoped approach to aryl hydroxymethylation . This process involves the combination of the Bouveault formylation and hydride reduction .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,4-difluoro-5-methoxybenzene” can be represented by the linear formula BrC6H3F2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-2,4-difluoro-5-methoxybenzene” are characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Physical And Chemical Properties Analysis
“1-Bromo-2,4-difluoro-5-methoxybenzene” has a refractive index n20/D of 1.505 (lit.) . It has a boiling point of 145-146 °C (lit.) and a melting point of -4 °C (lit.) . The density of this compound is 1.708 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Application 1: Preparation of Difluorophenacyl Analogs
- Summary of Application : This compound is used to prepare difluorophenacyl analogs, which are inhibitors of cyclin-dependent kinases .
Application 2: Synthesis of Aminopyridine N-Oxides
- Summary of Application : It is also used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase .
-
Scientific Field : Chemical Synthesis
- Summary of Application : This compound is often used in chemical synthesis as a building block due to its reactivity .
- Methods of Application : The specific methods of application or experimental procedures depend on the reaction being performed and can vary widely .
- Results or Outcomes : The outcomes of this application can also vary widely depending on the reaction being performed .
-
Scientific Field : Analytical Chemistry
- Summary of Application : It may be used in analytical chemistry as a standard for mass spectrometry .
- Methods of Application : In mass spectrometry, it would be introduced into the instrument and ionized. The resulting ions would then be separated and detected .
- Results or Outcomes : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .
-
Scientific Field : Chemical Synthesis
- Summary of Application : This compound is often used in chemical synthesis as a building block due to its reactivity .
- Methods of Application : The specific methods of application or experimental procedures depend on the reaction being performed and can vary widely .
- Results or Outcomes : The outcomes of this application can also vary widely depending on the reaction being performed .
-
Scientific Field : Analytical Chemistry
- Summary of Application : It may be used in analytical chemistry as a standard for mass spectrometry .
- Methods of Application : In mass spectrometry, it would be introduced into the instrument and ionized. The resulting ions would then be separated and detected .
- Results or Outcomes : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .
Safety And Hazards
“1-Bromo-2,4-difluoro-5-methoxybenzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .
Relevant Papers
There are several papers related to “1-Bromo-2,4-difluoro-5-methoxybenzene”. These papers discuss its properties, uses, and other relevant information .
Eigenschaften
IUPAC Name |
1-bromo-2,4-difluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHGZDMSUZUOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-difluoro-5-methoxybenzene | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
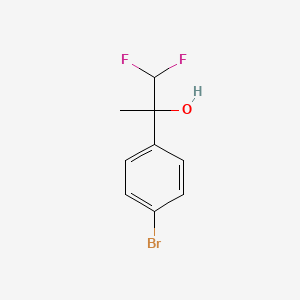
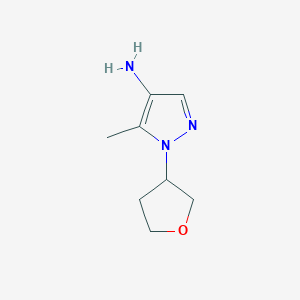
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
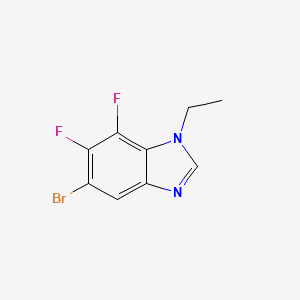
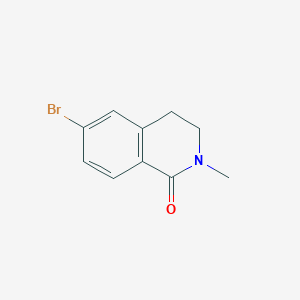
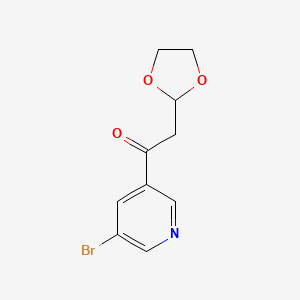
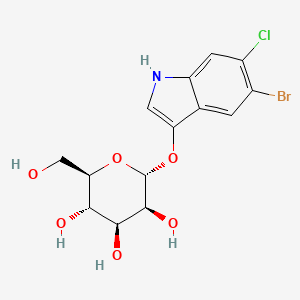
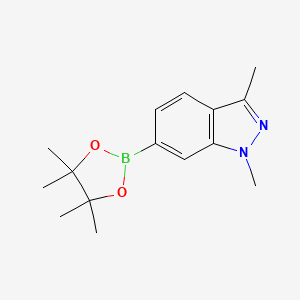
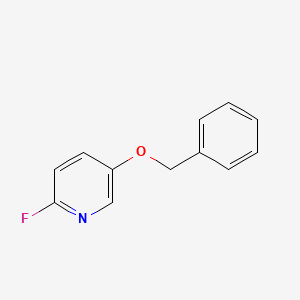
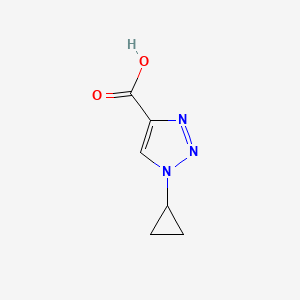
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
